molecular formula C17H17NO2 B14650680 (4R,5S)-3-methyl-4,5-diphenyl-1,3-oxazinan-2-one CAS No. 51930-80-4

(4R,5S)-3-methyl-4,5-diphenyl-1,3-oxazinan-2-one

Cat. No.: B14650680
CAS No.: 51930-80-4
M. Wt: 267.32 g/mol
InChI Key: BBZOYIRGUVVPJG-HOTGVXAUSA-N
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Description

(4R,5S)-3-methyl-4,5-diphenyl-1,3-oxazinan-2-one is a chiral compound with a unique structure that includes an oxazinanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5S)-3-methyl-4,5-diphenyl-1,3-oxazinan-2-one typically involves the use of chiral starting materials and specific reaction conditions to ensure the correct stereochemistry. One common method involves the reaction of a chiral amine with a suitable carbonyl compound under acidic or basic conditions to form the oxazinanone ring. The reaction conditions, such as temperature and solvent, are carefully controlled to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4R,5S)-3-methyl-4,5-diphenyl-1,3-oxazinan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4R,5S)-3-methyl-4,5-diphenyl-1,3-oxazinan-2-one has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (4R,5S)-3-methyl-4,5-diphenyl-1,3-oxazinan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular pathways and physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4R,5S)-3-methyl-4,5-diphenyl-1,3-oxazinan-2-one is unique due to its specific stereochemistry and the presence of a methyl group at the 3-position of the oxazinanone ring. This structural feature distinguishes it from other similar compounds and may contribute to its unique chemical and biological properties .

Properties

CAS No.

51930-80-4

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

(4R,5S)-3-methyl-4,5-diphenyl-1,3-oxazinan-2-one

InChI

InChI=1S/C17H17NO2/c1-18-16(14-10-6-3-7-11-14)15(12-20-17(18)19)13-8-4-2-5-9-13/h2-11,15-16H,12H2,1H3/t15-,16-/m0/s1

InChI Key

BBZOYIRGUVVPJG-HOTGVXAUSA-N

Isomeric SMILES

CN1[C@H]([C@@H](COC1=O)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CN1C(C(COC1=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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